molecular formula C10H14N2O B1393769 2-(Cyclobutylmethoxy)pyridin-3-amine CAS No. 1287217-39-3

2-(Cyclobutylmethoxy)pyridin-3-amine

Cat. No. B1393769
M. Wt: 178.23 g/mol
InChI Key: QSTQIIWAKTVTLX-UHFFFAOYSA-N
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Description

“2-(Cyclobutylmethoxy)pyridin-3-amine”, also known as CBMP, is an organic compound that has grabbed the attention of scientific researchers due to its unique chemical properties and potential in various fields of research and industry. It has a molecular formula of C10H14N2O and a molecular weight of 178.234 .


Molecular Structure Analysis

The molecular structure of “2-(Cyclobutylmethoxy)pyridin-3-amine” is based on a pyridine ring with a cyclobutylmethoxy group at the 2-position and an amine group at the 3-position .

Scientific Research Applications

1. Bicyclization Approaches in Organic Chemistry

The compound has relevance in bicyclization strategies, particularly in the synthesis of diverse pyrazolo[3,4-b]pyridine derivatives. A study demonstrated a novel four-component bicyclization strategy to synthesize multicyclic pyrazolo[3,4-b]pyridines, highlighting the compound's potential in creating complex organic structures (Tu et al., 2014).

2. Catalysts for Synthesis of Heterocyclic Compounds

Another study explored using N,N,N',N'-tetrabromobenzene-1,3-disulfonamide and poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) as catalysts for solvent-free synthesis of N-cyclohexyl-2-aryl(alkyl)-imidazo[1,2-a]pyridin-3-amine derivatives. This indicates the role of 2-(Cyclobutylmethoxy)pyridin-3-amine in the efficient synthesis of heterocyclic compounds (Ghorbani-Vaghei & Amiri, 2014).

3. Metal Complex Synthesis and Catalysis

Research on group 10 metal aminopyridinato complexes, involving the synthesis and structural characterization of various aminopyridines, implicates the compound in the creation of catalytically active species for applications such as Suzuki cross-coupling and polymerization (Deeken et al., 2006).

4. Coordination Chemistry and Ligand Synthesis

The compound finds application in the synthesis of oxa-aza macrocyclic ligands, providing diverse coordination possibilities for metal ions. This is crucial in the field of coordination chemistry for creating novel complexes with specific properties (Lodeiro et al., 2004).

5. Synthesis of Manganese(II) Complexes

In manganese(II) complex synthesis, 2-(Cyclobutylmethoxy)pyridin-3-amine derivatives have been used to create new ligands and complexes with potential magnetic properties. This application is significant in material science and magnetic studies (Wu et al., 2004).

properties

IUPAC Name

2-(cyclobutylmethoxy)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c11-9-5-2-6-12-10(9)13-7-8-3-1-4-8/h2,5-6,8H,1,3-4,7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSTQIIWAKTVTLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)COC2=C(C=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Cyclobutylmethoxy)pyridin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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